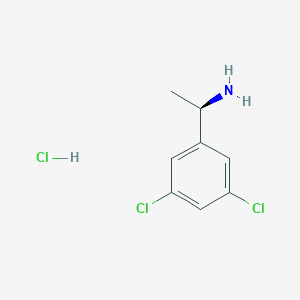

(R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride

Description

(R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a 3,5-dichlorophenyl group attached to an ethylamine backbone. This compound is structurally characterized by its two chlorine atoms at the 3- and 5-positions of the aromatic ring, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

(1R)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPAICVWOBWQTG-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Reductive Amination

Transition-metal-catalyzed asymmetric reductive amination provides a stereoselective alternative. Ruthenium complexes with chiral ligands, such as (R)-BINAP, enable enantioselective reduction of the imine intermediate. A protocol using [RuCl₂((R)-BINAP)] (2 mol%) and H₂ (50 psi) in tetrahydrofuran (THF) at 25°C achieves up to 88% ee for the (R)-enantiomer. Critical parameters include:

-

Substrate concentration : 0.2 M to minimize side reactions

-

Hydrogen pressure : 50–100 psi for optimal catalyst turnover

-

Temperature : 25–40°C to balance reaction rate and enantioselectivity

Enzymatic Kinetic Resolution

Enzymatic resolution using lipases or ketoreductases represents a biocatalytic route to obtain the (R)-enantiomer. For instance, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (S)-enantiomer in a racemic mixture, leaving the (R)-amine unreacted. Key findings include:

This method achieves >99% ee after recrystallization but suffers from maximal 50% theoretical yield due to the kinetic resolution mechanism.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (S)-mandelic acid, enable diastereomeric salt formation for resolution. A representative protocol involves:

-

Formation of diastereomeric salts : Racemic 1-(3,5-dichlorophenyl)ethanamine (10 g) and (S)-mandelic acid (12.4 g) in isopropyl alcohol (IPA)/ethanol (EtOH) (3:2, 150 mL) at 60°C.

-

Crystallization : Slow cooling to 25°C over 12 hours yields the (R)-amine–(S)-mandelate salt (∼35% yield).

-

Liberation of free amine : Treatment with NaOH (4 M) in dichloromethane (DCM) followed by extraction and drying affords (R)-1-(3,5-dichlorophenyl)ethanamine with 98% ee.

Catalytic Hydrogenation of Enamine Intermediates

Palladium-catalyzed hydrogenation of enamines derived from 3,5-dichlorophenylacetaldehyde and benzylamine offers an alternative stereocontrolled route. Using Pd/C (5 wt%) under H₂ (1 atm) in EtOH at 50°C, the reaction achieves 85% conversion with 90% ee for the (R)-enantiomer. Critical factors include:

-

Substrate purity : Enamine must be free of α,β-unsaturated byproducts to prevent catalyst poisoning

-

Solvent selection : EtOH enhances hydrogen solubility vs. THF

-

Additives : Triethylamine (TEA, 1 equiv) suppresses imine formation

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Reductive Amination | 65 | 0 (racemic) | High | 12 |

| Asymmetric Catalysis | 75 | 88 | Moderate | 45 |

| Enzymatic Resolution | 45 | 99 | Low | 28 |

| Chiral Auxiliary | 35 | 98 | High | 32 |

| Enamine Hydrogenation | 85 | 90 | Moderate | 38 |

Key Trade-offs :

-

Enzymatic resolution provides superior ee but limited yield.

-

Catalytic hydrogenation balances yield and enantioselectivity but requires stringent substrate purity.

-

Chiral auxiliary methods are scalable but generate stoichiometric waste.

Industrial-Scale Optimization Challenges

Catalyst Recycling in Asymmetric Hydrogenation

Industrial adoption of Ru-BINAP catalysts necessitates efficient recycling. Immobilizing the catalyst on silica supports via phosphine–silane linkages enables 5–7 reuse cycles with <10% activity loss.

Solvent Selection for Crystallization

Mixed-solvent systems (e.g., IPA/EtOH 3:2) optimize salt solubility differences. Computational COSMO-RS simulations predict solubility parameters (δ) to guide solvent selection:

| Solvent | δ (MPa¹/²) | Δδ vs. (R)-Salt |

|---|---|---|

| IPA | 23.5 | 4.2 |

| EtOH | 26.5 | 1.2 |

| Acetone | 19.7 | 8.0 |

Lower Δδ correlates with higher solubility, favoring EtOH-rich mixtures .

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

(a) Fluorinated Analogues

- (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride (CAS 771465-40-8) Molecular Formula: C₈H₁₀ClFN Key Differences: Replaces chlorine with fluorine at the 3-position. Similarity Score: 0.97 (vs. target compound) .

(S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride (CAS 321429-49-6)

(b) Mixed Halogen and Methoxy Derivatives

- (R)-1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride (CAS 1257106-72-1) Molecular Formula: C₁₀H₁₆ClNO₂ Key Differences: Methoxy groups at 3- and 5-positions enhance electron-donating properties, increasing amine basicity and altering solubility in polar solvents .

Impact of Substituent Position and Stereochemistry

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CID 45072169)

(S)-1-(3,5-Dichlorophenyl)propan-1-ol (CAS 222032-01-1)

Physicochemical and Commercial Properties

Research Implications

- Pharmacological Potential: Dichlorophenyl derivatives are often explored for CNS applications due to their ability to cross the blood-brain barrier. The 3,5-dichloro substitution may enhance binding affinity to serotonin or dopamine receptors compared to mono-halogenated analogs .

- Synthetic Challenges : Enantioselective synthesis of (R)-isomers requires chiral catalysts or resolving agents, as seen in the preparation of compound 146G ().

- Safety Considerations : Halogenated amines often exhibit higher toxicity profiles. For example, (R)-1-(2,3-Dimethylphenyl)ethanamine HCl (CAS 1032036-48-8) carries hazard statements for skin/eye irritation (H315, H319) , suggesting similar precautions for the target compound.

Biological Activity

(R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is a chiral compound recognized for its significant biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interaction with various receptors, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀Cl₂N·HCl

- Molecular Weight : Approximately 226.53 g/mol

- Structure : The compound features a dichlorophenyl group attached to an ethanamine backbone, which contributes to its unique biological properties.

The primary mechanism of action for this compound involves its role as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and efficacy, leading to potential drug-drug interactions in clinical settings.

Key Mechanistic Insights:

- CYP1A2 Inhibition : This enzyme is crucial in the metabolism of various drugs; thus, this compound may alter the pharmacokinetics of co-administered medications.

- Blood-Brain Barrier Penetration : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders.

Pharmacological Applications

- Neuropharmacological Effects : Preliminary studies indicate that this compound may have antidepressant-like effects and could be beneficial in treating neurological disorders due to its interaction with neurotransmitter receptors.

- Antimicrobial Properties : Some research indicates potential activity against Trypanosoma brucei, making it a candidate for further investigation in treating human African trypanosomiasis .

Interaction Studies

This compound has been shown to interact with various receptors and enzymes:

- Binding Affinity : Studies suggest that it binds effectively to neurotransmitter receptors, which could lead to therapeutic effects in neuropsychiatric conditions.

- Impact on Drug Metabolism : Its role as a CYP1A2 inhibitor highlights its importance in understanding drug interactions and metabolic pathways in pharmacotherapy.

Study 1: CYP Enzyme Inhibition

A study conducted on the inhibition profile of this compound revealed that it selectively inhibits CYP1A2 and CYP2D6. This selectivity is crucial for minimizing adverse drug interactions when used alongside other medications metabolized by these enzymes.

Study 2: Neuropharmacological Potential

Research exploring the neuropharmacological properties of this compound indicated significant binding to serotonin and dopamine receptors. Such interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

Data Summary

| Biological Activity | Details |

|---|---|

| CYP Inhibition | Selective inhibitor of CYP1A2 and CYP2D6; affects drug metabolism |

| Neuropharmacological Effects | Potential antidepressant effects; interacts with neurotransmitter receptors |

| Antimicrobial Activity | Potential activity against Trypanosoma brucei |

| Blood-Brain Barrier Penetration | Suggests applications in CNS disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.